2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
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Overview
Description
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Solvent Composition and Analyte Behavior
A review focused on the behavior of analytes, including how the composition of organic solvents like acetonitrile affects the pH of buffered high-performance liquid chromatography (HPLC) mobile phases and the pKa of analytes. This research provides a foundation for understanding how changes in solvent composition can influence the ionization and chromatographic retention of compounds, which may be pertinent to the study of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in analytical and separation sciences (Subirats, Rosés, & Bosch, 2007).
Photocatalytic Degradation of Organic Compounds
The photocatalytic degradation of organic pollutants using TiO2 powders has been extensively investigated. Studies delve into the surface reactivity and mechanistic aspects of photocatalysis under UV irradiation, focusing on pollutants like phenols and acetonitrile. This research could inform the degradation or transformation studies of this compound in environmental contexts, highlighting the role of surface hydroxyl groups and basic surface centers in the process (Davit, Martra, & Coluccia, 2004).
Role in Heterocyclic Chemistry
Thiazole derivatives, including those related to the core structure of this compound, have been reviewed for their roles in synthesizing novel heterocyclic compounds. These derivatives exhibit a broad spectrum of biological activities, offering insights into the potential pharmacological applications of thiazole-based compounds. This review covers the synthesis, transformations, and the diversity of biological activities of thiazole derivatives, which could be directly relevant to the research and development of this compound-based entities (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H301+H311+H331;H315;H319;H335 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271;P260;P280, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
- Thiazoles often interact with enzymes, receptors, or other proteins due to their aromaticity and functional groups. For instance, the thiazole ring in Vitamin B1 (thiamine) plays a crucial role in energy metabolism and neurotransmitter synthesis .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVWXYAFGXFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384052 |
Source
|
Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-95-6 |
Source
|
Record name | 2-[4-(4,5-Dihydro-2-thiazolyl)phenoxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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